Pamoic Acid-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

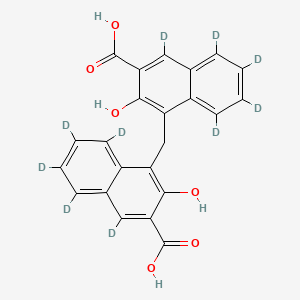

Pamoic Acid-d10 is a deuterated form of pamoic acid, which is a derivative of 2-naphthoic acid. Pamoic acid is known for its use in the formation of salts and esters, commonly referred to as pamoates or embonates. These compounds are often used in pharmaceutical applications due to their ability to improve the solubility and stability of active pharmaceutical ingredients.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pamoic Acid-d10 can be synthesized through a mixed-ligand synthetic strategy. The process involves the reaction of zinc and cadmium salts with pamoic acid and different N-donor ligands. The assembly of the ligands in different coordination modes and conformations leads to the formation of various coordination polymers .

Industrial Production Methods

In an industrial setting, pamoic acid is typically prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde. This reaction yields pamoic acid, which can then be deuterated to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions

Pamoic Acid-d10 undergoes various types of chemical reactions, including:

Oxidation: Pamoic acid can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert pamoic acid into its reduced forms.

Substitution: Pamoic acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pamoic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry

Pamoic Acid-d10 serves as a ligand in the synthesis of coordination polymers and metal-organic frameworks. Its deuterated form enhances the resolution in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular structures and interactions. The presence of deuterium atoms improves the sensitivity of NMR studies, making it valuable for researchers investigating complex chemical systems.

Synthesis of Coordination Polymers

Research has demonstrated that this compound can be utilized in mixed-ligand synthetic strategies to assemble coordination polymers. These polymers exhibit distinct fluorescence properties, which can be tailored for specific applications in materials science .

Biological Applications

Inhibition of DNA Polymerase Beta

this compound acts as an inhibitor of DNA polymerase beta, a crucial enzyme in DNA repair processes. This inhibition provides insights into the design of higher-affinity inhibitors that could be used in cancer therapies. The compound binds to a specific pocket on the enzyme's surface, effectively blocking its activity and potentially leading to enhanced therapeutic strategies.

Ocular Drug Delivery Systems

One notable application of this compound is in the formulation of drug complexes for sustained delivery in ocular treatments. A study involving sunitinib-pamoate complex microcrystals showed that a single subconjunctival injection could provide therapeutic levels for up to 20 weeks in animal models. This method holds promise for chronic conditions like glaucoma, where sustained drug release can significantly improve patient outcomes .

Medical Applications

Pharmaceutical Formulations

this compound is used to create pharmaceutical salts that enhance the solubility and stability of various drugs. Its ability to form stable complexes with active pharmaceutical ingredients allows for improved bioavailability and therapeutic efficacy.

Neuroprotection Studies

The compound has been investigated for its neuroprotective effects in models of optic nerve injury. The sustained release formulations utilizing this compound have shown significant protective effects on retinal ganglion cells, suggesting its potential role in treating neurodegenerative diseases .

Industrial Applications

Material Development

In industrial applications, this compound is employed to develop materials with specific luminescent properties. Its unique chemical structure allows it to be integrated into various polymer matrices, enhancing their optical characteristics and making them suitable for applications in sensors and display technologies.

Table 1: Comparison of this compound with Non-Deuterated Analogues

| Property | This compound | Pamoic Acid | Embonic Acid |

|---|---|---|---|

| Deuterated | Yes | No | No |

| NMR Sensitivity | High | Standard | Standard |

| Coordination Polymer Formation | Yes | Yes | Limited |

| Solubility Improvement | Enhanced | Moderate | Moderate |

Case Study: Sustained Drug Delivery Using Sunitinib-Pamoate Complex

- Objective: To evaluate the therapeutic efficacy of sunitinib-pamoate complex microcrystals.

- Method: Subconjunctival injection in rat models.

- Results: Achieved sustained retinal drug levels for 20 weeks; significant neuroprotection observed.

Mecanismo De Acción

The mechanism of action of Pamoic Acid-d10 involves its interaction with molecular targets such as DNA polymerase beta. Pamoic acid binds to a specific pocket on the surface of the 8 kDa domain of DNA polymerase beta, inhibiting its activity. This interaction is crucial for the development of inhibitors with higher affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Pamoic Acid: The non-deuterated form of Pamoic Acid-d10.

Embonic Acid: Another name for pamoic acid.

2-Naphthoic Acid: The parent compound from which pamoic acid is derived.

Uniqueness

This compound is unique due to its deuterated nature, which makes it useful in specific research applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms can enhance the resolution and sensitivity of NMR studies, providing more detailed insights into molecular interactions and structures.

Actividad Biológica

Pamoic Acid-d10, a deuterated form of Pamoic Acid, is recognized for its significant biological activities, particularly as a potent agonist of the GPR35 receptor. This article delves into the compound's biological activity, including its mechanisms, effects in various studies, and potential applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H16O6 |

| Molecular Weight | 388.38 g/mol |

| CAS Number | 57369373 |

| Melting Point | ≥300 °C (dec.) |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 642.7±55.0 °C at 760 mmHg |

This compound primarily acts as a GPR35 agonist with an effective concentration (EC50) of approximately 79 nM. Its activation of GPR35 leads to several downstream effects:

- Neuroprotective Effects: Activation of GPR35 by this compound has been shown to increase the phosphorylation of ERK1/2, which initiates anti-inflammatory signaling pathways by suppressing NF-κB-dependent inflammatory genes .

- Monocyte Recruitment: In vivo studies indicate that this compound treatment promotes the recruitment of non-inflammatory Ly-6CLo monocytes/macrophages to ischemic brain areas, while reducing neutrophil counts .

Case Study: Neuroprotection in Stroke Models

In a study involving mouse models of stroke, this compound was administered subcutaneously at doses ranging from 50 to 100 mg/kg. The results demonstrated significant neuroprotective effects, including:

- Reduced infarct size in a GPR35-dependent manner.

- Enhanced survival and function of retinal ganglion cells (RGCs) when combined with sunitinib in a subconjunctival injection model .

Table: Summary of Key Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Ozayra Sharmin et al., 2020 | Mouse stroke model | Neuroprotection via GPR35 activation |

| Pingwei Zhao et al., 2010 | In vitro and in vivo models | Antinociceptive effects through ERK1/2 pathway |

| Recent studies (2021) | Rat optic nerve injury model | Sustained delivery and neuroprotection with sunitinib-pamoate complex |

Potential Applications

The biological activities of this compound suggest several therapeutic applications:

- Neuroprotection: Given its ability to activate anti-inflammatory pathways and promote cell survival, this compound may be beneficial in treating neurodegenerative diseases or acute neurological injuries.

- Pain Management: Its antinociceptive properties indicate potential use in pain management therapies.

- Drug Formulation: As demonstrated in recent studies, this compound can enhance the efficacy of other drugs through sustained delivery systems, particularly in ocular drug formulations for conditions like glaucoma .

Propiedades

IUPAC Name |

4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJNZVDCPSBLRP-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])C(=O)O)O)CC3=C(C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[2H])C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.